molecular formula C16H22BrNO2 B1397732 Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate CAS No. 1040166-18-4

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate

Cat. No. B1397732
M. Wt: 340.25 g/mol
InChI Key: JJYALZMUDZLOEN-UHFFFAOYSA-N
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Description

“Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate” is a chemical compound with the molecular formula C16H22BrNO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate” can be represented by the InChI code: 1S/C16H22BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3, (H,16,17) .


Physical And Chemical Properties Analysis

“Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate” is a solid substance at room temperature . It has a molecular weight of 340.25 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, a derivative, is a key intermediate in synthesizing compounds like omisertinib (AZD9291), with a synthesis method yielding an 81% total yield through acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
  • Reactions with Lithium Alkoxides : Research on tert-butyl N-(2-bromophenyl)carbamate's reaction with ethyl perfluorooctanoate in the presence of tert-butyllithium has contributed to understanding the reduction mechanisms of perfluoroalkyl ketones (Sokeirik et al., 2006).

Medicinal Chemistry and Drug Development

  • Synthesis of Antiarrhythmic and Hypotensive Agents : Certain phenyl N-substituted carbamates, including tert-butyl derivatives, have been synthesized and evaluated for their antiarrhythmic and hypotensive properties (Chalina et al., 1998).
  • Potential Insecticide Analogues : The compound tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, highlighting its role in the development of novel insecticides (Brackmann et al., 2005).

Chemical Synthesis and Structural Studies

  • Lithiation Reactions : Studies on the directed lithiation of compounds similar to tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate have been conducted to understand the chemical behavior and synthesis of complex molecules (Smith et al., 2013).
  • Structural Analysis in Organic Synthesis : The structure and synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a related compound, have been analyzed for its importance in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Safety And Hazards

The safety information available indicates that “Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate” may be harmful if swallowed (Hazard Statement: H302) and may cause long-term adverse effects in the aquatic environment (Hazard Statement: H413) . Precautionary measures include avoiding release to the environment and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)ethyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11(12-5-7-13(17)8-6-12)18(14-9-10-14)15(19)20-16(2,3)4/h5-8,11,14H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYALZMUDZLOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N(C2CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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